4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide
CAS No.:
Cat. No.: VC16349994
Molecular Formula: C21H28N4O3
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N4O3 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide |
| Standard InChI | InChI=1S/C21H28N4O3/c1-15(2)13-23-19(26)7-8-20(27)24-9-11-25(12-10-24)21(28)17-14-22-18-6-4-3-5-16(17)18/h3-6,14-15,22H,7-13H2,1-2H3,(H,23,26) |
| Standard InChI Key | QTXPOJJVFAMLNK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide, delineates its three core components:
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Indole moiety: A bicyclic structure with a benzene ring fused to a pyrrole ring, known for its prevalence in bioactive molecules like serotonin.
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Piperazine ring: A six-membered diamine ring that enhances solubility and facilitates interactions with central nervous system (CNS) targets .
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Butanamide group: A four-carbon chain terminating in an amide, which may influence metabolic stability and bioavailability .
The Standard InChIKey QTXPOJJVFAMLNK-UHFFFAOYSA-N and SMILES CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 provide precise representations of its stereochemistry and connectivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 384.5 g/mol | |
| IUPAC Name | 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide | |
| Topological Polar Surface Area | 109 Ų |
Crystallographic and Conformational Features
X-ray diffraction data, though limited for this specific compound, suggest that the piperazine ring adopts a chair conformation, while the indole moiety maintains planarity . The butanamide chain exhibits rotational flexibility, potentially enabling adaptive binding to biological targets.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three primary stages:
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Indole-3-carbonyl chloride preparation: Indole-3-carboxylic acid reacts with thionyl chloride () under reflux to yield the acyl chloride intermediate.
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Piperazine acylation: The acyl chloride intermediates with piperazine in dichloromethane () at 0–5°C, forming 4-(1H-indol-3-ylcarbonyl)piperazine.
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Butanamide coupling: The piperazine intermediate reacts with 4-oxo-N-(2-methylpropyl)butanamide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , reflux | 85% |
| 2 | , 0–5°C | 78% |
| 3 | DCC, dimethylformamide (DMF) | 65% |
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Biological Activity and Mechanism
Serotonin Receptor Affinity
The indole moiety’s structural similarity to serotonin () enables competitive binding at 5-HT and 5-HT receptors, as demonstrated in radioligand displacement assays ( for 5-HT). This activity suggests potential antidepressant or anxiolytic effects, mirroring selective serotonin reuptake inhibitors (SSRIs) .
Enzymatic Inhibition
Therapeutic Applications and Comparative Analysis
Neurological Disorders
The compound’s dual action on serotonin receptors and MAO-A positions it as a multimodal candidate for:
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Major depressive disorder: Synergistic effects from receptor agonism and enzyme inhibition .
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Generalized anxiety: 5-HT partial agonism correlates with reduced amygdala hyperactivity.
Table 3: Structural Analogs and Activities
| Compound | Modifications | 5-HT | MAO-A |
|---|---|---|---|
| Target Compound | None | 12.3 nM | 8.7 μM |
| N-(2-hydroxy-2-phenylethyl) analog | Hydroxyl group addition | 9.8 nM | 6.2 μM |
| 4-(1H-indol-3-yloxy)butanamide | Ether linkage replaces carbonyl | 45.6 nM | >50 μM |
The hydroxylated analog exhibits enhanced receptor affinity and solubility, underscoring the impact of polar substituents.
Challenges and Future Directions
While promising, the compound faces hurdles:
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Metabolic instability: Hepatic microsome assays indicate rapid CYP3A4-mediated oxidation ().
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Blood-brain barrier permeability: Computational models predict moderate penetration (), necessitating prodrug strategies .
Ongoing research focuses on fluorinating the indole ring to retard metabolism and incorporating polyethylene glycol (PEG) chains to enhance solubility.
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